3-(chloromethyl)-4-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUXGTVMAQMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427983 | |
| Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53412-47-8 | |
| Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloromethyl 4 Hydroxybenzaldehyde
Direct Synthesis Approaches
Direct synthesis centers on the chloromethylation of the aromatic ring of 4-hydroxybenzaldehyde (B117250). This reaction is a type of electrophilic aromatic substitution.
The primary method for synthesizing 3-(chloromethyl)-4-hydroxybenzaldehyde is the Blanc chloromethylation reaction. wikipedia.org This reaction typically involves treating the aromatic precursor, in this case, 4-hydroxybenzaldehyde, with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgdur.ac.uk The reaction proceeds by generating a reactive electrophile from formaldehyde and HCl, which then attacks the electron-rich aromatic ring. The hydroxyl (-OH) and aldehyde (-CHO) groups on the 4-hydroxybenzaldehyde ring direct the incoming chloromethyl group primarily to the ortho position (position 3), due to their directing effects.
While direct chloromethylation of 4-hydroxybenzaldehyde is the target reaction, highly activated rings like phenols can be prone to side reactions, such as the formation of diarylmethane by-products or polymers, which can complicate the synthesis and reduce the yield of the desired product. wikipedia.orgsciencemadness.org
A closely related synthesis is that of 3-chloromethyl-4-methoxybenzaldehyde, which is prepared by the chloromethylation of 4-methoxybenzaldehyde (B44291). In this procedure, 4-methoxybenzaldehyde is heated with paraformaldehyde (a source of formaldehyde) and concentrated hydrochloric acid. google.com This reaction provides a useful model for the synthesis of the target compound.
Reaction Scheme for a Related Compound: Synthesis of 3-chloromethyl-4-methoxybenzaldehyde google.com
Optimizing the yield of this compound requires careful control over several reaction parameters to maximize the formation of the desired product while minimizing side reactions.
Key factors influencing the synthesis include:
Catalyst: Zinc chloride is a commonly used catalyst for chloromethylation reactions. dur.ac.uk The choice and concentration of the catalyst can significantly impact reaction rate and selectivity.
Temperature: Higher temperatures can increase the rate of reaction but may also promote the formation of unwanted diarylmethane by-products. dur.ac.uk For similar reactions, temperatures are often maintained in a specific range, for example, 70-75°C for the synthesis of 3-chloromethyl-4-methoxybenzaldehyde. google.com
Reactant Concentration and Ratio: The molar ratio of the reactants, particularly formaldehyde to the aromatic substrate, is a critical parameter. An optimized ratio ensures efficient conversion without leading to excess side product formation. google.com
Reaction Time: The duration of the reaction must be sufficient for the completion of the chloromethylation but short enough to prevent the degradation of the product or the formation of by-products.
The purification of the final product is also a crucial step. Recrystallization is a common method used to obtain high-purity this compound. For instance, in the synthesis of 3-chloromethyl-4-methoxybenzaldehyde, recrystallization from hexane is employed to achieve a purity of 98%. google.com
Comparative Analysis of Synthetic Routes to Related Chloromethylated Aromatic Aldehydes
The synthesis of this compound can be better understood by comparing it to the synthesis of other structurally similar chloromethylated aromatic aldehydes. The general principle of electrophilic chloromethylation remains the same, but the specific conditions and outcomes can vary depending on the substituents present on the aromatic ring.
For example, the synthesis of 4-(chloromethyl)-2-hydroxybenzaldehyde involves the chloromethylation of 2-hydroxybenzaldehyde with formaldehyde and hydrochloric acid. evitachem.com Similarly, 3-chloromethyl-2-hydroxybenzaldehyde is synthesized from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and paraformaldehyde with concentrated HCl. nih.gov The presence and position of the hydroxyl and aldehyde groups influence the reactivity of the aromatic ring and the position of the incoming chloromethyl group.
The table below provides a comparative overview of the synthetic conditions for several related chloromethylated aromatic aldehydes.
| Target Compound | Precursor | Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloromethyl-4-methoxybenzaldehyde | 4-Methoxybenzaldehyde | Paraformaldehyde, HCl | None specified | 70-75°C, 2.5-3 hours | 88-89% | google.com |
| 4-(Chloromethyl)-2-hydroxybenzaldehyde | 2-Hydroxybenzaldehyde | Formaldehyde, HCl | None specified | Reflux | Not specified | evitachem.com |
| 3-Chloromethyl-2-hydroxybenzaldehyde | Salicylaldehyde | Paraformaldehyde, conc. HCl | None specified | Room temperature, 48 hours | Not specified | nih.gov |
| p-Alkoxybenzyl chlorides | Alkoxybenzenes | Paraformaldehyde, conc. HCl | None specified | 15-20°C | 54-75% | sciencemadness.org |
The data indicates that the chloromethylation of aromatic aldehydes is a versatile and widely used reaction. The specific conditions, such as temperature and reaction time, are adjusted based on the reactivity of the starting material. The yields for these reactions are generally good, highlighting the efficiency of this synthetic route.
Chemical Reactivity and Transformations of 3 Chloromethyl 4 Hydroxybenzaldehyde
Reactions Involving the Chloromethyl Moiety
The chloromethyl group is a key reactive site in 3-(chloromethyl)-4-hydroxybenzaldehyde, primarily due to the carbon-chlorine bond which is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through nucleophilic displacement reactions.
Nucleophilic Displacement Reactions
The chlorine atom in the chloromethyl group is a good leaving group, facilitating its substitution by various nucleophiles. This SN2 type reaction is a common strategy for elaborating the structure of the molecule.
The chloromethyl group can react with alcohols or phenols to form ethers, a process known as O-alkylation. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the nucleophile to generate a more potent alkoxide or phenoxide ion. For instance, the reaction of the related 5-(chloromethyl)salicylaldehyde with alcohols like methanol (B129727) or isopropanol (B130326) leads to the formation of the corresponding alkoxy ethers. lp.edu.ua While direct O-alkylation of the phenolic hydroxyl group of another molecule is more common, the chloromethyl moiety provides a site for forming a benzyl (B1604629) ether linkage.
Table 1: Examples of O-Alkylation Reactions on Chloro-Substituted Hydroxybenzaldehydes
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-(Chloromethyl)salicylaldehyde | Methanol | 2-Hydroxy-5-(methoxymethyl)benzaldehyde | lp.edu.ua |
Note: Data presented is for a structural isomer to illustrate the reactivity of the chloromethyl group.
Amines can act as nucleophiles to displace the chloride ion from the chloromethyl group, leading to the formation of aminomethyl derivatives. These reactions introduce a nitrogen-containing functional group, which is significant in the synthesis of biologically active molecules and ligands. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) with various N-nucleophiles has been demonstrated to produce a series of salicylaldehydes with aminomethyl substituents. lp.edu.ua This type of reaction expands the synthetic utility of chloromethylated hydroxybenzaldehydes.
Thiol-based nucleophiles readily react with the chloromethyl group to form thioethers. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with potassium thiocyanate (B1210189) (KSCN) in acetone (B3395972) results in the displacement of the chloride to yield 2-hydroxy-5-(thiocyanatomethyl)benzaldehyde. lp.edu.ua This introduction of a sulfur-containing moiety opens pathways for further chemical modifications.
Table 2: Thiolation Reaction of a Chloro-Substituted Hydroxybenzaldehyde
| Reactant | Nucleophile | Solvent | Product | Reference |
|---|
Note: Data presented is for a structural isomer to illustrate the reactivity of the chloromethyl group.
Derivatization Strategies for Enhanced Chemical Functionality
The nucleophilic substitution reactions of the chloromethyl group are powerful derivatization strategies. By introducing oxygen, nitrogen, or sulfur nucleophiles, the chemical properties and functionality of the parent molecule can be significantly altered. lp.edu.ua These derivatized salicylaldehydes serve as valuable building blocks for the synthesis of more complex molecules, including various heterocyclic compounds like benzofurans or coumarins. lp.edu.ua The strategic replacement of the chlorine atom allows for the tailoring of the molecule for specific applications in materials science and medicinal chemistry.
Transformations of the Aldehyde Moiety
The aldehyde group is another key site for chemical transformations in this compound. It undergoes a variety of reactions typical of aromatic aldehydes, including nucleophilic additions and condensation reactions. libretexts.org
One important transformation is reductive amination, which involves the reaction of the aldehyde with an amine to form an imine, followed by reduction to the corresponding amine. harvard.eduresearchgate.net For example, 3-chloro-4-hydroxybenzaldehyde (B1581250) can undergo reductive amination with morpholine. guidechem.com This reaction is a versatile method for forming carbon-nitrogen bonds. harvard.edu
The aldehyde can also participate in condensation reactions. For instance, it can react with acylhydrazides to form acylhydrazones. The reaction of 3-chloro-4-hydroxybenzaldehyde with 1,1'-ferrocene bishydrazide leads to the synthesis of ferrocene (B1249389) diacylhydrazone compounds. guidechem.com
Furthermore, the aldehyde group can be converted to an alkene via the Wittig reaction. libretexts.org A one-pot procedure for the O-alkylation of the phenolic hydroxyl group followed by a Wittig olefination of the aldehyde group has been developed for hydroxybenzaldehydes. mdpi.comresearchgate.net This allows for the synthesis of alkyl alkoxycinnamates in high yields. mdpi.com
Other potential transformations of the aldehyde group include oxidation to a carboxylic acid, reduction to an alcohol, and the formation of acetals through reaction with alcohols in the presence of an acid catalyst. libretexts.orgmsu.edu These reactions highlight the versatility of the aldehyde moiety in synthetic organic chemistry.
Table 3: Summary of Potential Aldehyde Transformations
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine |
| Condensation | Hydrazine/Hydrazide | Hydrazone |
| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol |
Condensation Reactions, including Schiff Base Formation
The formyl group of this compound readily participates in condensation reactions, most notably with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine product.
The general mechanism proceeds in two main steps:
Formation of a Hemiaminal: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the benzaldehyde (B42025). A proton transfer then occurs to form a neutral hemiaminal (or carbinolamine).
Dehydration to Imine: The hydroxyl group of the hemiaminal is protonated, typically by an acid catalyst, forming a good leaving group (water). The water molecule is eliminated, and a double bond forms between the carbon and nitrogen atoms, resulting in the Schiff base.
This reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the product. The stability and yield of the resulting Schiff base can be influenced by the electronic nature of the substituents on both the aldehyde and the amine.
Table 1: Examples of Schiff Base Formation with Substituted Aldehydes This table illustrates typical reaction conditions for Schiff base formation using analogous aldehydes, which are applicable to this compound.
| Aldehyde Reactant | Amine Reactant | Solvent/Catalyst | Reaction Conditions |
|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Various Aromatic Amines | Ethanol / Base Catalyst | Trituration at room temperature |
| 3-Hydroxybenzaldehyde | p-Toluidine | Ethanol | Reflux at 70-80°C for 5-6 hours |
| Substituted Benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Acetonitrile (CH3CN) | 50°C |
Reductive Conversions of the Formyl Group
The formyl group of an aldehyde is readily reduced to a primary alcohol. For this compound, this transformation yields (3-(chloromethyl)-4-hydroxyphenyl)methanol. This reduction is a key step in organic synthesis for converting aldehydes into the corresponding benzyl alcohols.
A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com It is a mild and selective reducing agent that converts aldehydes and ketones to alcohols but typically does not reduce less reactive functional groups like esters or carboxylic acids under standard conditions. cdnsciencepub.com The reaction is generally performed in a protic solvent such as methanol or ethanol. acs.org
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent to give the final primary alcohol product. masterorganicchemistry.com
Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its greater safety and ease of handling. ncert.nic.in
Oxidative Transformations of the Formyl Group
The aldehyde functional group is susceptible to oxidation, typically yielding the corresponding carboxylic acid. The oxidation of this compound would produce 3-(chloromethyl)-4-hydroxybenzoic acid. This transformation is significant as it converts the aldehyde into a different class of compound with distinct chemical properties.
Various oxidizing agents can accomplish this conversion, including potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid. ncert.nic.in However, for substrates with multiple sensitive functional groups, milder and more selective methods are often preferred. For phenolic aldehydes, oxidation can also be achieved using reagents like ozone (O₃). Studies on the ozonolysis of 4-hydroxybenzaldehyde (B117250) have shown its conversion to 4-hydroxybenzoic acid. nih.gov
Catalytic oxidation methods are also employed. For instance, the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehydes can be achieved using cobalt-based catalysts and molecular oxygen, and under these conditions, the aldehyde formed can be further oxidized to the carboxylic acid. researchgate.netgoogleapis.com The general difficulty in stopping the oxidation of a methyl group at the aldehyde stage highlights the propensity of the aldehyde itself to be oxidized. googleapis.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. Its oxygen atom is also nucleophilic, allowing it to participate in various substitution reactions.
O-Alkylation and O-Acylation Reactions
Direct reaction at the phenolic hydroxyl group allows for the synthesis of various ether and ester derivatives.
O-Alkylation is the formation of an ether by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base (e.g., sodium carbonate, potassium carbonate) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent via an Sₙ2 reaction. For example, the O-alkylation of the related 5-(chloromethyl)-2-hydroxybenzaldehyde with alcohols like methanol or 2-propanol has been successfully carried out using a mild base such as sodium bicarbonate (NaHCO₃) to prevent side reactions. lp.edu.uaresearchgate.net This method is directly applicable to this compound to produce the corresponding 4-alkoxy derivatives.
O-Acylation is the formation of a phenolic ester. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and can also act as a catalyst. This reaction converts the hydroxyl group into an ester, which can also serve as a protecting group that is readily cleaved by hydrolysis under basic conditions.
3 Chloromethyl 4 Hydroxybenzaldehyde As a Versatile Synthetic Building Block
General Utility as an Intermediate in Organic Synthesis
3-(Chloromethyl)-4-hydroxybenzaldehyde serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of three distinct reactive sites—the phenolic hydroxyl, the aldehyde, and the chloromethyl group—provides chemists with significant flexibility in designing synthetic pathways. The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities through reactions with O-, S-, or N-nucleophiles. For instance, similar chloromethylated salicylaldehydes have been shown to react with alcohols, thiophenols, and amines to yield the corresponding ethers, thioethers, and amino derivatives. lp.edu.ua
The aldehyde group can undergo a multitude of classic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases, chalcones, or other carbon-carbon double bonds. researchgate.netresearchgate.net Furthermore, the hydroxyl group can be alkylated or acylated to introduce additional diversity. The strategic manipulation of these functional groups makes this compound a key precursor in the construction of pharmaceuticals, agrochemicals, and materials with desired properties.
Precursor for Complex Organic Architectures
The unique combination of reactive sites in this compound makes it an ideal precursor for the synthesis of intricate molecular architectures.
Synthesis of Ferrocene (B1249389) Derivatives
While direct synthesis of ferrocene derivatives from this compound is not extensively documented, its functional groups are well-suited for incorporation into ferrocene-containing structures. Ferrocene itself can undergo Friedel-Crafts-type reactions with electrophiles. It is plausible that the chloromethyl group of this compound could be used to alkylate ferrocene in the presence of a suitable Lewis acid catalyst. nih.gov
Alternatively, the aldehyde functionality can be exploited. Ferrocenecarboxaldehyde is a common starting material for many ferrocene derivatives. researchgate.net The aldehyde group of this compound could potentially undergo condensation reactions with activated methylene (B1212753) groups in ferrocene-containing compounds. Another approach involves the reaction of ferrocene with aldehydes in strongly acidic media to produce ferrocenyl alcohols and related olefins. acs.org This suggests that this compound could be directly reacted with ferrocene to form a ferrocenyl-substituted phenol (B47542) derivative. nih.gov
Formation of Biphenyl (B1667301) Oxazole (B20620) Derivatives
The synthesis of biphenyl oxazole derivatives often involves the coupling of two aryl rings, frequently via a Suzuki coupling reaction, and the subsequent formation of the oxazole ring. nih.govsigmaaldrich.com While a direct application of this compound in this context is not prominently reported, its structure offers potential pathways.
One hypothetical route could involve the conversion of the chloromethyl group into a boronic acid or ester, which could then participate in a Suzuki coupling with a bromo-substituted phenyl oxazole. Conversely, the aldehyde could be a precursor to an oxazole ring. For example, the aldehyde could be converted to an α-haloketone, which could then react with an amide to form the oxazole ring. The resulting substituted phenyl oxazole could then undergo a Suzuki coupling to introduce the second phenyl ring, forming the biphenyl system.
Preparation of Quaternary Phosphonium (B103445) Salts
The chloromethyl group of this compound is an excellent electrophile for the quaternization of phosphines. The reaction of benzyl (B1604629) halides with triphenylphosphine (B44618) to form benzyltriphenylphosphonium (B107652) salts is a well-established and efficient process. rsc.orggoogle.comresearchgate.net
In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable phosphonium salt. This reaction typically proceeds in a suitable solvent such as toluene (B28343) or acetonitrile, often with heating. rsc.orggoogle.com The resulting quaternary phosphonium salt, (3-formyl-4-hydroxybenzyl)(triphenyl)phosphonium chloride, is a valuable synthetic intermediate, particularly as a precursor for Wittig reagents. chemspider.com These reagents are widely used to convert aldehydes and ketones into alkenes.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Triphenylphosphine | (3-Formyl-4-hydroxybenzyl)(triphenyl)phosphonium chloride | Quaternization |
Role in Heterocyclic Compound Synthesis
The functional groups present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds.
Synthesis of Chromene Derivatives
Chromenes and their derivatives are an important class of oxygen-containing heterocycles with a wide range of biological activities. A common method for the synthesis of chromene derivatives is through the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group. rsc.orgresearchgate.netresearchgate.net
The aldehyde functionality of this compound can readily participate in Knoevenagel or similar condensation reactions with active methylene compounds such as malononitrile (B47326) or ethyl acetoacetate. jwent.net These reactions, often catalyzed by a base, lead to the formation of a carbon-carbon double bond. Subsequent intramolecular cyclization involving the phenolic hydroxyl group would then yield the chromene ring system. The chloromethyl substituent on the resulting chromene derivative offers a handle for further functionalization.
| Starting Material | Reagent | Product Type |
| Salicylaldehyde derivative | Active methylene compound | Chromene derivative |
Synthesis of Benzofuran (B130515) Derivatives
This compound serves as a key starting material in the synthesis of various benzofuran derivatives. One common strategy involves the reaction of o-hydroxyaldehydes with α-haloketones or compounds containing an active methylene group. For instance, the reaction of a salicylaldehyde derivative like this compound with chloroacetone (B47974) in the presence of a base such as potassium carbonate can yield a 2-acetylbenzofuran (B162037) derivative. researchgate.net This intermediate can then be further modified to create a diverse library of benzofuran compounds.
Another approach is the palladium-catalyzed intramolecular cyclization of appropriately substituted precursors derived from this compound. nih.gov These synthetic routes are versatile, allowing for the introduction of various substituents onto the benzofuran core, leading to compounds with a wide range of electronic and steric properties. The specific reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields of the desired benzofuran products. nih.govorganic-chemistry.org
Formation of Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives from this compound can be achieved through multicomponent reactions, which are highly efficient for creating molecular complexity in a single step. nih.govresearchgate.net A widely used method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netjetir.org In this context, this compound acts as the aldehyde component.
For example, the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), this compound, and ammonium acetate (B1210297) in a suitable solvent like glacial acetic acid leads to the formation of a tri-substituted imidazole. nih.govresearchgate.net The reaction proceeds through the initial formation of a diimine from benzil and ammonium acetate, which then condenses with the aldehyde to form the imidazole ring. researchgate.net Microwave-assisted synthesis has also been employed to accelerate this reaction and improve yields. nih.gov
Construction of Thiazolidinone and Thiazolylpiperazine Derivatives
This compound is a valuable precursor for the synthesis of thiazolidinone derivatives. A common synthetic route involves a one-pot, three-component reaction between an amine, an aldehyde, and a mercaptoacetic acid (thioglycolic acid). nih.govnih.gov In this reaction, this compound serves as the aldehyde component.
The reaction typically proceeds by first forming a Schiff base (imine) from the condensation of the amine and this compound. mdpi.com This intermediate then undergoes cyclization with mercaptoacetic acid to yield the 4-thiazolidinone (B1220212) ring. sapub.org A variety of catalysts can be used to promote this reaction, and the choice of substrates allows for the generation of a diverse range of substituted thiazolidinones. nih.gov Similarly, by employing different starting materials, such as substituted piperazines, thiazolylpiperazine derivatives can also be synthesized.
Synthesis of Tetrahydropyrimidine Derivatives
The Biginelli reaction is a classic multicomponent reaction used for the synthesis of dihydropyrimidines and their derivatives, which can be readily converted to tetrahydropyrimidines. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov this compound can be utilized as the aldehyde component in this synthesis.
The reaction mechanism is believed to involve the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. nih.gov Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) core, which can be reduced to the corresponding tetrahydropyrimidine. nih.govbeilstein-journals.org Various catalysts, including Lewis acids and protic acids, can be employed to improve the efficiency of the Biginelli reaction. nih.gov
Derivatization to N-(substituted) Benzamide and Azacoumarin Analogues
The aldehyde functional group in this compound can be oxidized to a carboxylic acid, which is a key intermediate for the synthesis of N-substituted benzamides. nih.govresearchgate.netresearchgate.net This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents to afford a library of N-substituted benzamides. nih.gov
Furthermore, the structural features of this compound make it a suitable precursor for the synthesis of azacoumarin analogues. The synthesis of these heterocyclic compounds often involves the condensation of a suitably substituted aminophenol with a β-ketoester or a similar reactive species. By modifying the functional groups of this compound, it can be converted into a precursor that can participate in such cyclization reactions to form the azacoumarin scaffold.
Intermediate in Polymer and Material Science Applications
Functionalization of Polymeric Supports
This compound is a useful reagent for the functionalization of polymeric supports. uj.edu.pl The chloromethyl group provides a reactive site for covalent attachment to a polymer backbone, while the aldehyde and hydroxyl groups can be used for further chemical modifications or to impart specific properties to the material. mdpi.com
For example, polymers containing nucleophilic groups can be readily modified by reaction with the chloromethyl group of this compound. This introduces an aldehyde functionality onto the polymer surface, which can then be used to immobilize other molecules, such as biomolecules or catalysts, through the formation of imine or other covalent bonds. This approach allows for the preparation of functional materials with tailored properties for applications in areas such as catalysis, separation science, and biotechnology.
Precursors for Specialized Polymeric Architectures
The trifunctional nature of this compound, possessing a hydroxyl group, an aldehyde moiety, and a reactive chloromethyl group, renders it an exemplary AB2-type monomer for the synthesis of specialized polymeric architectures. This unique combination of reactive sites allows for the construction of highly branched, three-dimensional macromolecules such as hyperbranched polymers through self-polycondensation reactions. The resulting polymers, characterized by a high density of functional groups, low viscosity, and high solubility, are of significant interest in materials science.
The primary route to forming these architectures is through the Williamson ether synthesis, a versatile and widely used method for forming ether linkages from an organohalide and an alkoxide. wikipedia.orgyoutube.commasterorganicchemistry.com In the case of this compound, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then react with the chloromethyl group of another monomer unit in a nucleophilic substitution reaction. This process can lead to the formation of hyperbranched poly(arylene ether)s.
Furthermore, the aldehyde group can be leveraged to introduce ketone linkages, leading to the formation of hyperbranched poly(ether ketone)s. This is typically achieved through electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, where the aldehyde can be oxidized to a carboxylic acid derivative which then acylates the electron-rich aromatic rings of other monomer units. nycu.edu.tw The resulting hyperbranched poly(ether ketone)s are known for their excellent thermal and mechanical properties. nycu.edu.tw
The table below summarizes the potential specialized polymeric architectures that can be synthesized from this compound, along with the synthetic methodologies and key characteristics of the resulting polymers.
| Polymeric Architecture | Monomer Type | Synthetic Method | Key Polymer Characteristics |
| Hyperbranched Poly(arylene ether) | AB2 | Self-polycondensation via Williamson Ether Synthesis | High solubility, low viscosity, high density of terminal functional groups, good thermal stability. |
| Hyperbranched Poly(ether ketone) | AB2 | Self-polycondensation via Friedel-Crafts Acylation | Excellent thermal stability, high mechanical strength, good chemical resistance, high glass transition temperature. |
Detailed Research Findings:
Research into the synthesis of hyperbranched polymers from various ABx monomers has established a robust framework for predicting the outcomes of polymerizations using monomers like this compound. rsc.orgmdpi.comnih.gov The self-condensation of an AB2 monomer, such as the target compound, is expected to yield a polymer with a degree of branching of approximately 50%, assuming equal reactivity of the two 'B' functionalities. rsc.org
In the context of hyperbranched poly(arylene ether)s , the polymerization would proceed by deprotonating the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide would then attack the electrophilic carbon of the chloromethyl group on another monomer molecule, forming an ether linkage and releasing a chloride ion. wikipedia.orgmasterorganicchemistry.com The repetition of this step leads to the formation of a highly branched, globular polymer. The numerous terminal phenolic and chloromethyl groups on the periphery of the macromolecule offer sites for further functionalization, allowing for the tailoring of the polymer's properties for specific applications.
For the synthesis of hyperbranched poly(ether ketone)s , the aldehyde functionality of this compound would first need to be converted to a more reactive acylating agent, typically a carboxylic acid or acyl chloride. The subsequent Friedel-Crafts acylation, catalyzed by a Lewis acid, would then form ketone bridges between the monomer units. nycu.edu.tw This approach would result in a rigid and thermally stable hyperbranched polymer. The solubility of these polymers, often a challenge for linear poly(ether ketone)s, is expected to be enhanced due to their irregular, highly branched architecture which disrupts close chain packing and crystallization. nycu.edu.tw
The molecular weight and polydispersity of the resulting hyperbranched polymers can be controlled by adjusting reaction conditions such as monomer concentration, temperature, and reaction time. The one-pot synthesis of these complex architectures from a single, versatile monomer highlights the potential of this compound as a valuable building block in the development of advanced polymeric materials. rsc.org
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 3-(chloromethyl)-4-hydroxybenzaldehyde would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would be particularly informative for confirming the 1,2,4-trisubstituted pattern of the benzene (B151609) ring.
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): Three signals would be anticipated in the aromatic region (approx. 6.9-7.8 ppm). The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, coupled to the protons at positions 2 and 5. The proton at position 2 would appear as a doublet, coupled to the proton at position 6.
Chloromethyl Protons (-CH₂Cl): A sharp singlet would be expected around 4.5-4.8 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.
Hydroxyl Proton (-OH): A broad singlet would be expected, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 5.0 and 8.0 ppm.
Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde (H-C=O) | 9.8 - 10.0 | Singlet (s) |
| Aromatic (H-2) | ~7.8 | Doublet (d) |
| Aromatic (H-6) | ~7.6 | Doublet of Doublets (dd) |
| Aromatic (H-5) | ~7.0 | Doublet (d) |
| Hydroxyl (O-H) | 5.0 - 8.0 (variable) | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton. Eight distinct signals would be expected for the eight unique carbon atoms in this compound.
Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and would appear far downfield, typically in the 190-195 ppm range.
Aromatic Carbons: Six signals are expected. The carbon bearing the hydroxyl group (C-4) would be shifted downfield (approx. 160 ppm), while the carbon attached to the aldehyde (C-1) would be around 130 ppm. The other four aromatic carbons would appear between 115 and 135 ppm.
Chloromethyl Carbon (-CH₂Cl): This carbon would be found in the aliphatic region, expected around 40-45 ppm.
Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-OH) | 158 - 162 |
| Aromatic (C-CH₂Cl) | 130 - 135 |
| Aromatic (C-CHO) | 128 - 132 |
| Aromatic (CH) | 115 - 130 (3 signals) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Key expected absorption bands include:
O-H Stretch: A broad, strong band around 3200-3400 cm⁻¹ characteristic of the phenolic hydroxyl group.
C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹.
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Stretch (Aldehyde): A very strong, sharp absorption around 1670-1690 cm⁻¹, conjugated with the aromatic ring.
C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Expected IR Absorption Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol (B47542) | O-H Stretch | 3200 - 3400 | Strong, Broad |
| Aldehyde | C=O Stretch | 1670 - 1690 | Strong, Sharp |
| Phenol | C-O Stretch | 1200 - 1250 | Strong |
| Chloromethyl | C-Cl Stretch | 600 - 800 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₇ClO₂), the molecular weight is 170.59 g/mol .
Molecular Ion Peak ([M]⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, this peak would appear as a cluster: one peak at m/z 170 (for the ³⁵Cl isotope) and another at m/z 172 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity.
Key Fragmentation Pathways:
Loss of a chlorine radical (-Cl) to give a fragment at m/z 135.
Loss of the formyl radical (-CHO) to give a fragment at m/z 141/143.
Loss of the chloromethyl group (-CH₂Cl) to give a fragment at m/z 121.
Expected Mass Spectrometry Data
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 170/172 | [C₈H₇ClO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 135 | [C₈H₇O₂]⁺ | Loss of Cl |
| 141/143 | [C₇H₆ClO]⁺ | Loss of CHO |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the aldehyde oxygen. This would confirm the substitution pattern on the benzene ring and the conformation of the chloromethyl and aldehyde groups relative to the ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this one exhibit characteristic absorptions due to π → π* and n → π* transitions. The presence of the hydroxyl, aldehyde, and chloromethyl groups as substituents on the benzene ring would influence the wavelength of maximum absorption (λₘₐₓ). Conjugation of the aldehyde with the ring and the electron-donating nature of the hydroxyl group would be expected to shift the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would anticipate strong absorptions in the 250-320 nm range.
Computational and Theoretical Investigations
Mechanistic Studies of Reaction Pathways
Computational analysis is instrumental in elucidating the complex mechanisms of chemical reactions. For benzaldehyde (B42025) derivatives, these studies often focus on reaction energetics, identifying transition states, and characterizing intermediates. smu.edursc.orgmdpi.com Methodologies such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, providing a step-by-step understanding of bond-breaking and bond-forming events. mdpi.com
Computational approaches make the investigation of complex kinetics more feasible and allow for the detailed study of transition states and reaction intermediates that may be difficult to isolate and observe experimentally. montclair.edu
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Quantum chemical calculations are used to determine key structural and electronic features of 3-(chloromethyl)-4-hydroxybenzaldehyde. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p), can predict the molecule's optimized geometry, including bond lengths and angles. mdpi.comnih.gov
These calculations also yield insights into the molecule's vibrational properties, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net For example, in a study of the similar 3-chloro-4-hydroxybenzaldehyde (B1581250), DFT calculations were used to compute harmonic vibrational frequencies, force constants, and normal modes, leading to a complete assignment of the observed experimental spectra. researchgate.net Such studies can also identify the most stable conformer of the molecule by analyzing the potential energy surface related to the rotation of substituent groups like the aldehyde and hydroxyl groups. researchgate.net
Key electronic descriptors that predict reactivity can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Table 1: Illustrative Electronic Reactivity Descriptors
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A small gap suggests high chemical reactivity and lower kinetic stability. nih.govacs.org |
Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, charge delocalization, and the stability arising from hyperconjugative interactions within the molecule. acs.orgresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions for the sites of chemical reactivity. mdpi.comnih.gov
Computational Studies on Non-Linear Optical Properties of Derivatives
Non-linear optical (NLO) materials are of significant interest for applications in telecommunications and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of new organic molecules, including derivatives of salicylaldehyde (B1680747) and other benzaldehydes. researchgate.netjlu.edu.cnresearchgate.net These studies focus on calculating key parameters that indicate a molecule's potential for NLO activity.
The primary indicator of NLO response is the first hyperpolarizability (β or βtot). researchgate.net A large β value is a prerequisite for a molecule to exhibit significant NLO effects. Calculations also determine the dipole moment (μ) and polarizability (α). researchgate.netresearchgate.net A molecule's potential as an NLO material is often assessed by comparing its calculated hyperpolarizability to that of a well-known standard, such as urea (B33335) or para-nitroaniline. nih.gov
The NLO properties of these molecules are intrinsically linked to their electronic structure. Efficient intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group within the molecule is crucial for a strong NLO response. acs.org This is often correlated with a small HOMO-LUMO energy gap, which facilitates electron delocalization and polarization. acs.orgresearchgate.net Theoretical studies on salicylaldehyde-based thiosemicarbazones have shown that molecules with HOMO-LUMO energy gaps around 4.1-4.2 eV and high β values (up to 500 a.u.) are promising candidates for NLO applications. researchgate.net
Computational screening allows researchers to design and evaluate the NLO potential of various derivatives of this compound in silico before undertaking complex and costly synthesis. researchgate.net
Conclusion and Future Research Perspectives
Summary of Current Academic Contributions
Currently, there are no direct academic contributions concerning 3-(chloromethyl)-4-hydroxybenzaldehyde. The scientific literature has not yet documented its synthesis or characterization. However, significant research has been conducted on its structural isomers, which serves as a valuable foundation.
For instance, the isomer 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) is a known compound used as a versatile starting material in organic synthesis. Research has shown that the chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. Studies have detailed its reactions with O-, S-, and N-nucleophiles to create a diverse library of salicylaldehyde (B1680747) derivatives. These derivatives are, in turn, used to synthesize more complex heterocyclic structures like benzofurans and coumarins. This work underscores the potential of a chloromethyl group on a hydroxybenzaldehyde scaffold to act as a synthetic handle.
Similarly, the synthesis of the related compound 3-(chloromethyl)-4-methoxybenzaldehyde has been reported, typically via the chloromethylation of 4-methoxybenzaldehyde (B44291). This demonstrates that the chloromethylation of a substituted benzaldehyde (B42025) is feasible, providing a potential, though not directly applicable, synthetic route. The primary difference and challenge would be the presence of the free phenolic hydroxyl group in the target molecule, which complicates electrophilic aromatic substitution reactions like chloromethylation by being a highly activating group prone to side reactions.
Unexplored Avenues in Synthetic Methodologies and Reactivity
The primary unexplored avenue is the development of a viable synthetic route to this compound. Key challenges to overcome would include:
Regioselectivity: The chloromethylation of 4-hydroxybenzaldehyde (B117250) would need to be directed specifically to the C-3 position. The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups would need to be carefully managed. The hydroxyl group is a strong ortho-, para-director, while the aldehyde is a meta-director. This could potentially lead to a mixture of isomers.
Protection Strategies: Given that phenols are highly activated rings that can undergo uncontrolled polymerization under typical chloromethylation conditions (e.g., Blanc reaction), a successful synthesis would likely require a protecting group strategy. The phenolic hydroxyl would need to be protected, followed by chloromethylation and subsequent deprotection. The choice of protecting group would be critical to ensure it withstands the reaction conditions and can be removed without affecting the chloromethyl or aldehyde groups.
Once synthesized, the reactivity of this compound would present a rich field of study. Based on its structure, it would possess three distinct reactive sites: the aldehyde, the phenolic hydroxyl group, and the benzylic chloride. Future research could explore:
Selective Reactions: Developing conditions to selectively target one functional group while leaving the others intact. For example, nucleophilic substitution at the chloromethyl position without affecting the aldehyde.
Tandem/Domino Reactions: Designing reactions where multiple functional groups participate sequentially to build complex molecular architectures.
Intramolecular Cyclizations: Investigating the potential for the chloromethyl group to react with the adjacent hydroxyl group (or a derivative) to form heterocyclic systems, such as dihydrofuranobenzaldehydes.
Potential for Novel Applications in Advanced Chemical Synthesis and Material Science
The unique trifunctional nature of this compound suggests significant potential as a building block in several advanced applications.
In Advanced Chemical Synthesis:
Multifunctional Scaffolds: It could serve as a versatile scaffold for the synthesis of novel pharmaceutical intermediates and complex natural product analogues. The ability to functionalize three different positions on a simple aromatic ring is highly valuable in medicinal chemistry for creating diverse compound libraries.
Ortho-Functionalization Handle: The chloromethyl group at the C-3 position provides a reactive handle for introducing a wide array of substituents ortho to the hydroxyl group, which can be a powerful strategy for modulating biological activity or molecular properties.
In Material Science:
Polymer Synthesis: The compound could be a valuable monomer for creating functional polymers. The phenolic hydroxyl and chloromethyl groups are both suitable for polycondensation reactions. For example, it could be used to synthesize novel poly(phenylene oxide)s or epoxy resins with pendant aldehyde groups that could be used for subsequent cross-linking or functionalization.
Surface Modification: The aldehyde and chloromethyl groups could be used to anchor the molecule to different surfaces (e.g., silica, nanoparticles), creating functionalized materials for applications in catalysis, sensing, or chromatography.
Metal-Organic Frameworks (MOFs): As a trifunctional linker, it could be explored for the design of novel MOFs with tailored pore environments and functionalities, potentially useful for gas storage or catalysis.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 6.8–7.5 ppm (aromatic protons), and δ 4.5–4.8 ppm (chloromethyl group) .
- ¹³C NMR : Confirm aldehyde (≈190 ppm) and chloromethyl (≈45 ppm) carbons.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>98%) .
Advanced Consideration : Discrepancies in NMR signals (e.g., split aldehyde peaks) may indicate impurities or tautomerism. Cross-validate with FT-IR (C=O stretch ≈1680 cm⁻¹) and mass spectrometry (m/z ≈170 [M⁺]) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid :
- Skin Exposure : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Ventilation : Use fume hoods to mitigate vapor exposure, as toxicological data are limited .
How does the solubility and stability of this compound vary under different experimental conditions?
Advanced Research Question
- Solubility :
- Stability :
- Thermal Degradation : Decomposes above 150°C; store at 2–8°C in amber vials to prevent aldehyde oxidation .
- pH Sensitivity : Unstable in strong acids/bases; maintain neutral pH during storage.
How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?
Advanced Research Question
- Reactivity : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).
- Kinetic Studies : Monitor reaction rates via HPLC under varying temperatures (25–60°C) and solvents (DMF vs. THF).
- Byproduct Analysis : Identify intermediates (e.g., Schiff bases) using LC-MS and isotopic labeling .
What strategies address contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
- Data Validation :
- Dose-Response Curves : Replicate assays (e.g., antimicrobial testing) across multiple cell lines to confirm IC₅₀ values.
- Structural Confirmation : Ensure derivatives (e.g., benzamide analogs) are purified to >95% purity to exclude activity from impurities .
- Meta-Analysis : Compare results across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
How is this compound utilized in synthesizing pharmacologically active compounds?
Advanced Research Question
- Drug Intermediate : Serves as a precursor for bezafibrate (lipid regulator) and salbutamol analogs (bronchodilators) .
- Case Study : Coupling with 4-aminophenol via EDC/NHS chemistry yields derivatives with COX-2 inhibitory activity .
- Scale-Up Challenges : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce chloromethyl group side reactions.
What computational methods predict the physicochemical properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
